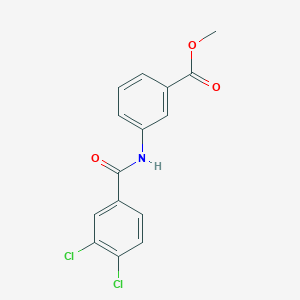

Methyl 3-(3,4-dichlorobenzamido)benzoate

説明

特性

IUPAC Name |

methyl 3-[(3,4-dichlorobenzoyl)amino]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2NO3/c1-21-15(20)10-3-2-4-11(7-10)18-14(19)9-5-6-12(16)13(17)8-9/h2-8H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUUZQTCLEFHCGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3,4-dichlorobenzamido)benzoate typically involves the reaction of 3,4-dichlorobenzoic acid with methyl 3-aminobenzoate. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an organic solvent like dichloromethane at room temperature for several hours.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

Methyl 3-(3,4-dichlorobenzamido)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzoates.

科学的研究の応用

Methyl 3-(3,4-dichlorobenzamido)benzoate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of Methyl 3-(3,4-dichlorobenzamido)benzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with the function of bacterial enzymes, resulting in antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and context.

類似化合物との比較

Structural and Functional Group Analysis

The compound’s structural analogs, such as N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () and caffeic acid (), highlight key differences in substituents and functional groups:

- This could influence reactivity in cross-coupling or catalytic reactions. The methyl ester in the target compound increases lipophilicity, whereas the hydroxyl group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide enables hydrogen bonding, improving aqueous solubility .

Functional Groups :

- The amide linkage is common to both the target compound and N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, but the latter’s N,O-bidentate directing group facilitates metal-catalyzed C–H bond functionalization . The target’s dichloro substituents may similarly act as directing groups, though this remains speculative without direct evidence.

- Caffeic acid ’s dihydroxy and carboxylic acid groups make it highly polar, contrasting with the target’s lipophilic profile .

生物活性

Methyl 3-(3,4-dichlorobenzamido)benzoate is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial properties and its structural relationship with other bioactive compounds. This article explores various aspects of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of benzoate derivatives. Its chemical formula is , characterized by a benzoate moiety linked to a dichlorobenzamide. The presence of chlorine atoms in the structure enhances its lipophilicity and may influence its biological interactions.

Antimicrobial Activity

Recent studies suggest that derivatives of methyl benzoate exhibit significant antimicrobial properties, which may extend to this compound. For instance, research on anthranilic acid derivatives, closely related in structure, has shown promising results against Mycobacterium tuberculosis. These compounds demonstrated an IC50 value around 38 µM against the MabA enzyme, indicating effective inhibition of bacterial growth .

Table 1: Antimicrobial Activity Comparison

| Compound | Target Pathogen | IC50 (µM) | MIC (µM) |

|---|---|---|---|

| This compound | Mycobacterium tuberculosis | TBD | TBD |

| Anthranilic Acid Derivative | M. tuberculosis | 38 ± 6 | 100 |

| Another Related Compound | M. tuberculosis | 45 ± 6 | 300 |

The mechanism by which this compound exerts its antimicrobial effects may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival. The presence of a carboxylic acid moiety in related compounds has been shown to be crucial for their activity, suggesting that modifications to this part of the molecule could alter its efficacy .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Research indicates that substituents on the aromatic rings significantly affect both potency and selectivity against target pathogens. For example:

- Chlorine Substituents : Enhance lipophilicity and may increase membrane permeability.

- Amide Linkage : Critical for binding to target enzymes involved in bacterial metabolism.

Table 2: Summary of SAR Findings

| Modification | Effect on Activity |

|---|---|

| Addition of Chlorine | Increased potency |

| Replacement with Bioisosteres | Maintained or improved activity |

| Alteration of Carboxylic Acid | Decreased activity |

Case Studies

- Antitubercular Activity : In a study evaluating various anthranilic acid derivatives, this compound was hypothesized to show similar antitubercular effects as other tested compounds. The results indicated that modifications to the carboxylic acid moiety were essential for maintaining activity against M. tuberculosis .

- Larvicidal Potential : Related compounds like methyl benzoate have demonstrated larvicidal effects against mosquito larvae, suggesting that this compound could also exhibit insecticidal properties. A study reported that methyl benzoate showed high mortality rates in mosquito larvae at specific concentrations .

Q & A

Basic: How can synthesis routes for Methyl 3-(3,4-dichlorobenzamido)benzoate be optimized to improve yield and purity?

Methodological Answer:

Optimization involves:

- Temperature control : Maintaining 35–40°C during coupling reactions minimizes side products (e.g., unreacted intermediates) .

- Stoichiometric ratios : Using 1.15 equivalents of methyl 3-aminobenzoate relative to triazine intermediates ensures complete amidation .

- Catalyst selection : DIPEA (N,N-diisopropylethylamine) enhances nucleophilic substitution efficiency in multi-step syntheses .

- Work-up procedures : Precipitation with non-polar solvents (e.g., LP) improves purity by removing unreacted reagents .

Basic: What spectroscopic and crystallographic methods are recommended for structural characterization?

Methodological Answer:

Key techniques include:

- X-ray crystallography : Monoclinic (C2/c) systems with parameters (e.g., a = 25.7464 Å, β = 116.045°) resolve bond angles and packing modes . Use SHELXL for refinement, leveraging its robustness for small-molecule structures .

- NMR spectroscopy : H and C NMR to confirm substituent positions (e.g., dichlorobenzamido vs. methyl ester groups).

- Mass spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., m/z 289.71 for CHClNO) .

Basic: Which computational methods predict the compound’s electronic properties and reactivity?

Methodological Answer:

- Density Functional Theory (DFT) : Becke’s hybrid functional (B3LYP) calculates atomization energies and ionization potentials with <3 kcal/mol error, aiding reactivity predictions .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using chloro/fluoro substituent effects on binding affinity .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

- Dose-response studies : Test across concentrations (nM–µM) to identify non-linear effects (e.g., cytotoxicity vs. therapeutic thresholds) .

- Comparative assays : Use structurally analogous compounds (e.g., ethyl 4-[3-(3,4-dichlorobenzamido)phenoxy]pyrimidine derivatives) to isolate substituent-specific effects .

- Meta-analysis : Aggregate data from multiple studies, adjusting for variables like solvent (DMSO vs. aqueous buffers) or cell lines .

Advanced: What strategies assess the compound’s stability under varying experimental conditions?

Methodological Answer:

- Thermogravimetric analysis (TGA) : Measure decomposition temperatures (e.g., stability up to 147°C for benzyl benzoate analogs) .

- pH stability tests : Incubate in buffers (pH 2–12) and monitor degradation via HPLC .

- Light exposure studies : UV-Vis spectroscopy tracks photodegradation rates for storage protocol optimization .

Advanced: How can structure-activity relationships (SAR) guide functional group modifications?

Methodological Answer:

- Substituent variation : Replace 3,4-dichlorobenzamido with 4-fluoro or 3-methyl groups to evaluate potency changes .

- Bioisosteric replacement : Swap ester groups (methyl → ethyl) to modulate lipophilicity and membrane permeability .

- Pharmacophore mapping : Use crystallographic data (e.g., bond lengths in C=O and NH groups) to identify critical interaction sites .

Advanced: What analytical approaches identify degradation pathways in long-term studies?

Methodological Answer:

- LC-MS/MS : Detect hydrolytic products (e.g., 3,4-dichlorobenzoic acid from ester cleavage) .

- Isotopic labeling : Use deuterated analogs (e.g., benzyl benzoate-d12) to trace degradation mechanisms .

- Forced degradation : Apply heat (60°C), humidity (75% RH), and oxidizers (HO) to simulate accelerated aging .

Advanced: How do crystallographic packing interactions influence solubility and bioavailability?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。